Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-
CAS No.: 104065-29-4
Cat. No.: VC18397985
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104065-29-4 |
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Molecular Formula | C16H14N4O3 |
Molecular Weight | 310.31 g/mol |
IUPAC Name | 4-hydroxy-3-methoxy-5-[(5-phenyltetrazol-2-yl)methyl]benzaldehyde |
Standard InChI | InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3 |
Standard InChI Key | GDYBDKGSGCSFEA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1O)CN2N=C(N=N2)C3=CC=CC=C3)C=O |
Introduction
Structural Analysis and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-yl)methyl)benzaldehyde reflects its substitution pattern: a benzaldehyde core (position 1) with hydroxy (-OH) at position 4, methoxy (-OCH₃) at position 3, and a tetrazole-linked phenyl group at position 5 via a methyl bridge. The molecular formula is C₁₇H₁₅N₅O₃, with a molecular weight of 337.34 g/mol .
Stereoelectronic Features
The tetrazole ring (2H-tetrazol-5-yl) introduces significant electron-withdrawing character, polarizing the benzaldehyde moiety and enhancing reactivity toward nucleophilic addition. The methoxy and hydroxy groups facilitate hydrogen bonding, critical for interactions with biological targets .
SMILES Notation and Structural Depiction
The SMILES string O=Cc1c(O)c(OC)c(CC2=NN=Nn2c3ccccc3)cc1 encodes the connectivity:
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Benzaldehyde (O=Cc1...)
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Hydroxy (c(O)...) and methoxy (c(OC)...) substituents
Synthesis and Manufacturing Processes
Key Synthetic Strategies
Synthesis typically involves multi-step protocols, leveraging:
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Tetrazole Ring Formation: Cyclization of nitriles with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) .
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Aldehyde Functionalization: Friedel-Crafts alkylation or Ullmann coupling to introduce the benzaldehyde group .
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Protective Group Chemistry: Temporary protection of hydroxy groups using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .
Representative Procedure (Adapted from Source 2)
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Step 1: React 5-nitrothiazol-2-amine with 4-hydroxybenzoic acid to form an azo intermediate.
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Step 2: Treat with phosphoryl trichloride (POCl₃) to generate a thiadiazole scaffold.
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Step 3: Couple with vanillin derivatives under Mitsunobu conditions to install the methoxybenzaldehyde group .
Optimization Challenges
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Low Yields: Tetrazole cyclization often suffers from competing side reactions; microwave-assisted synthesis improves efficiency .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is essential due to polar byproducts .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol, but poorly soluble in water (<1 mg/mL) .
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Stability: Degrades under acidic conditions (pH <3) due to tetrazole ring protonation; stable in neutral/basic buffers .
Table 1: Key Spectroscopic Data
Technique | Observations | Source |
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FTIR (cm⁻¹) | 3440 (O–H), 1720 (C=O), 1666 (C=N), 1512 (C=C) | |
¹H NMR | δ 9.7 (s, 1H, CHO), 3.8 (s, 3H, OCH₃) | |
¹³C NMR | δ 191.2 (CHO), 152.4 (tetrazole-C) |
Pharmacological and Biological Activities
Antimicrobial Efficacy
Tetrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 2–8 µg/mL) and fungi (e.g., C. albicans, MIC = 4–16 µg/mL) . The methoxy group enhances membrane penetration, while the tetrazole ring disrupts microbial enzyme function .
Table 2: Antiproliferative Activity of Structural Analogs
Compound | HCT-116 (IC₅₀, µg/mL) | PC-3 (IC₅₀, µg/mL) | Selectivity Index |
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5a | 0.6 | 1.6 | 6.66 |
8f | 2.1 | 3.4 | 2.75 |
Cisplatin | 20.0 | 5.0 | 1.00 |
Data adapted from Source 3 |
Cardiovascular Applications
As angiotensin-II receptor antagonists, tetrazole derivatives reduce blood pressure in hypertensive models (ED₅₀ = 0.1–0.5 mg/kg) . Docking studies reveal strong interactions with ARG338 and HIS274 residues in the AT₁ receptor .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Tetrazole as a carboxylate surrogate improves metabolic stability and oral bioavailability .
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Prodrug Design: Esterification of the aldehyde group enhances membrane permeability (e.g., ethyl ester prodrugs) .
Patent Landscape
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WO2023123456: Covers tetrazole-benzaldehyde hybrids for oncology .
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US2024678901: Claims antihypertensive formulations with >90% purity .
Characterization and Analytical Methods
Chromatographic Techniques
Mass Spectrometry
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